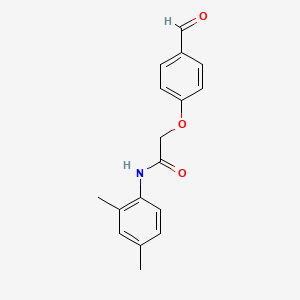

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide

Description

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is an acetamide derivative featuring:

- Acetamide backbone: Central to its structure, with a phenoxy group substituted at the 2-position.

- Phenoxy substituent: A 4-formylphenoxy moiety, providing an aldehyde functional group at the para position of the aromatic ring.

- N-aryl group: A 2,4-dimethylphenyl group attached to the nitrogen atom, imparting steric and electronic effects.

This compound is synthesized via condensation reactions involving cyanoacetamide derivatives and aromatic aldehydes, typically catalyzed by piperidine in ethanol .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-3-8-16(13(2)9-12)18-17(20)11-21-15-6-4-14(10-19)5-7-15/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHXDVVDKPYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.

Substitution Reaction: The intermediate N-(2,4-dimethylphenyl)chloroacetamide is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: The major product is N-(2,4-dimethylphenyl)-2-(4-carboxyphenoxy)acetamide.

Reduction: The major product is N-(2,4-dimethylphenyl)-2-(4-hydroxymethylphenoxy)acetamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe to study enzyme-substrate interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Key Differences and Implications

N-Aryl Substituents :

- Electron-donating groups (e.g., 4-methoxy in 7d) enhance solubility but reduce electrophilicity.

- Electron-withdrawing groups (e.g., 4-nitro in 2o) improve reactivity in substitution reactions.

Phenoxy Modifications: Methoxy or ethoxy groups (e.g., 2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide ) introduce steric hindrance, affecting binding in biological systems. Halogenated analogs (e.g., 7b) may exhibit enhanced bioactivity due to increased stability and lipophilicity.

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can be synthesized through various chemical pathways, including oxidation and substitution reactions. The compound features a formyl group that may interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The phenoxyacetamide structure enhances its binding affinity to hydrophobic pockets in target molecules.

The biological activity of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is attributed to its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophiles in proteins or enzymes, inhibiting their function. Additionally, the compound may modulate various physiological processes through its interactions with receptors and enzymes.

Biological Activity

Research indicates that N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide exhibits significant biological activity, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing potential cytotoxic effects.

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.

- Anticonvulsant Activity : Analogous compounds have shown anticonvulsant effects in animal models, suggesting that N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide could have similar properties .

Case Studies

- Anticancer Evaluation : In a study involving human cancer cell lines, N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide demonstrated an IC50 value indicating significant cytotoxicity against specific types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Anti-inflammatory Mechanism : A comparative study assessed the anti-inflammatory effects of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide against standard anti-inflammatory drugs. Results showed a comparable reduction in inflammation markers, suggesting its potential as an alternative treatment option.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.